molecular formula C15H21N3O2S2 B5742002 N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide

N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide

カタログ番号: B5742002
分子量: 339.5 g/mol
InChIキー: MNAHGSDTCPQKIH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide, also known as CP-690,550, is a small molecule drug that belongs to the class of Janus kinase inhibitors (JAK inhibitors). It was first synthesized in 2005 by Pfizer as a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis. CP-690,550 has been extensively studied for its therapeutic potential and has shown promising results in preclinical and clinical trials.

作用機序

N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide works by selectively inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors that play a key role in the immune response. JAK enzymes are involved in the activation of STAT proteins, which regulate gene expression and cell proliferation. By inhibiting JAK enzymes, this compound can reduce the production of pro-inflammatory cytokines and prevent tissue damage caused by autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-inflammatory and immunosuppressive effects in preclinical and clinical studies. It can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon gamma (IFN-γ), which play a key role in the pathogenesis of autoimmune diseases. This compound can also prevent tissue damage caused by autoimmune diseases by reducing the infiltration of immune cells into affected tissues.

実験室実験の利点と制限

N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a high degree of specificity for JAK enzymes, which makes it a useful tool for studying the role of JAK enzymes in the immune response. However, this compound also has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain assays. It also has a short half-life in vivo, which can make it difficult to maintain therapeutic levels in animal models.

将来の方向性

There are several future directions for the study of N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide. One area of research is the development of more potent and selective JAK inhibitors that can be used to treat a wider range of autoimmune diseases. Another area of research is the identification of biomarkers that can be used to predict the response to this compound in patients with autoimmune diseases. Finally, there is a need for more studies to evaluate the long-term safety and efficacy of this compound in patients with autoimmune diseases.

合成法

The synthesis of N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide involves a multi-step process that starts with the reaction of 4-methylbenzenesulfonyl chloride with piperazine to form 4-(piperazin-1-yl)benzenesulfonyl chloride. This intermediate is then reacted with cyclopropylamine to form N-cyclopropyl-4-(piperazin-1-yl)benzenesulfonamide. The final step involves the reaction of N-cyclopropyl-4-(piperazin-1-yl)benzenesulfonamide with carbon disulfide to form this compound.

科学的研究の応用

N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide has been extensively studied for its therapeutic potential in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors that play a key role in the immune response. By inhibiting JAK enzymes, this compound can reduce inflammation and prevent tissue damage caused by autoimmune diseases.

特性

IUPAC Name

N-cyclopropyl-4-(4-methylphenyl)sulfonylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S2/c1-12-2-6-14(7-3-12)22(19,20)18-10-8-17(9-11-18)15(21)16-13-4-5-13/h2-3,6-7,13H,4-5,8-11H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAHGSDTCPQKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=S)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。